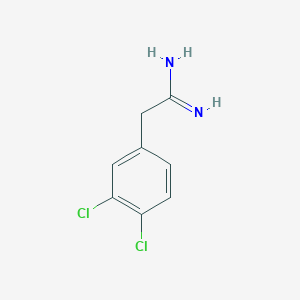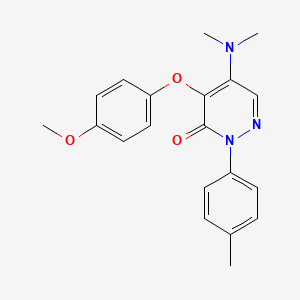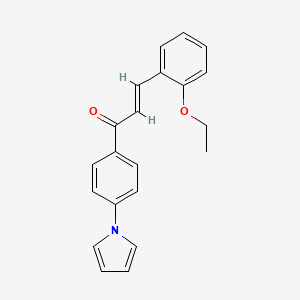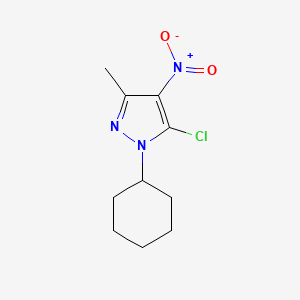
2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione
Übersicht
Beschreibung
2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione (DMT) is a heterocyclic thione with a wide range of applications in organic synthesis and medicinal chemistry. It is an important intermediate in the synthesis of many biologically active compounds, and is used as a building block for the preparation of various pharmaceuticals, agrochemicals and other specialty chemicals. DMT has become increasingly popular in the scientific community due to its unique properties and potential for various applications. This article will provide an overview of DMT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Reactivity and Formation in Chemical Reactions
Nucleophilic Reactivity : Imidazole-2-thiones, including variants of the compound , exhibit ambivalent nucleophilicity, reacting with electrophilic reagents through either the sulfur or nitrogen atoms. This characteristic was demonstrated in reactions with dimethyl acetylenedicarboxylate and phenylisocyanate, forming distinct adducts, which were verified by X-ray crystallography (Mlostoń et al., 2008).
Synthesis of Derivatives : Imidazole-2-thione derivatives have been synthesized with various substituents. The process involves reactions with different electrophiles and nucleophiles, leading to a variety of heterocyclic compounds, including those with substituted or nonsubstituted phenyl rings. These derivatives were assessed for cytotoxic effects on cancerous and noncancerous cells, highlighting their potential in medicinal chemistry (Meriç et al., 2008).
Corrosion Inhibition : Arylamino substituted mercaptoimidazole derivatives, related to 2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione, have been explored as corrosion inhibitors for carbon steel in acidic media. Their efficiency as mixed-type inhibitors and the mechanisms of their adsorption on metal surfaces were studied, offering insights into their application in industrial chemistry (Duran et al., 2021).
Chemical Synthesis and Transformation
Formation of Imidazole Systems : The compound forms part of reactions leading to various imidazole systems. For example, reactions of 2,2-dimethyl-3-phenylazirine with amidines and other reagents produce substituted imidazoles and related compounds, indicating the versatility of this chemical framework in synthetic chemistry (Eremeev et al., 1980).
Synthesis of Biologically Active Derivatives : New series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, related to the structure of the main compound, have been synthesized. These compounds were evaluated for their antioxidant and urease inhibition activities, demonstrating the potential of imidazole-2-thiones in pharmaceutical research (Khan et al., 2010).
Photochromism and Molecular Structure : Derivatives of imidazole-2-thiones, similar to the compound of interest, have been investigated for their photochromic properties. The study of their molecular structures, involving techniques like X-ray diffraction, contributes to understanding their behavior in light-sensitive applications (Bai et al., 2010).
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-(4-methylphenyl)-1H-imidazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8-4-6-9(7-5-8)10-11(15)14-12(2,3)13-10/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJGQDOITKPJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



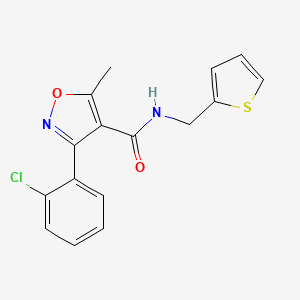


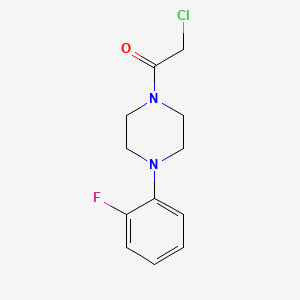
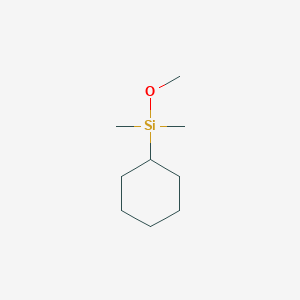

![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3037697.png)


